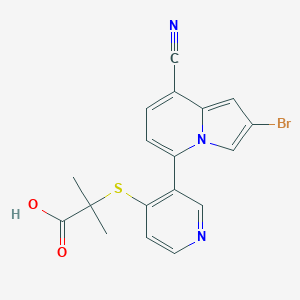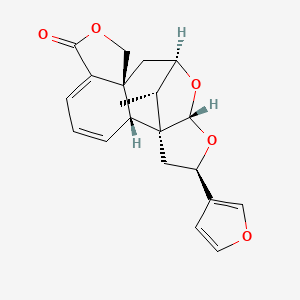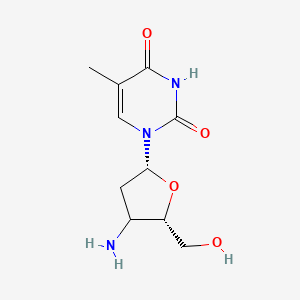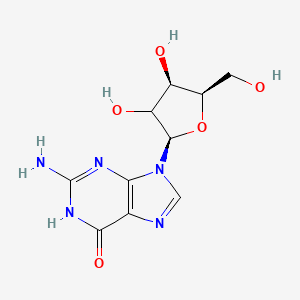
Mono-iso-propyl phthalate-3,4,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-iso-propyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of mono-iso-propyl phthalate and is used primarily in scientific research . The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mono-iso-propyl phthalate-3,4,5,6-D4 is synthesized by substituting the hydrogen atoms in mono-iso-propyl phthalate with deuterium atoms. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carried out in specialized facilities equipped to handle isotopic labeling and ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mono-iso-propyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phthalate esters, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Mono-iso-propyl phthalate-3,4,5,6-D4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of phthalates in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced properties
Mecanismo De Acción
The mechanism of action of mono-iso-propyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparación Con Compuestos Similares
Mono-iso-propyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono-iso-propyl phthalate: The non-deuterated form of the compound.
Mono-n-propyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with a different alkyl group.
Di-n-butyl phthalate: A phthalate ester with different alkyl groups and no deuterium labeling
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studying metabolic and pharmacokinetic processes .
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
Clave InChI |
CXJOEMLCEGZVPL-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC(C)C)[2H])[2H] |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
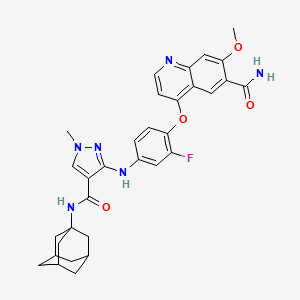


![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
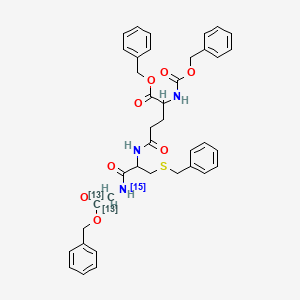
![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
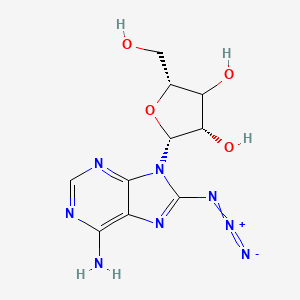
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
